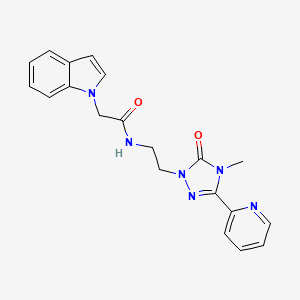![molecular formula C20H21N3O3 B2968771 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203172-25-1](/img/structure/B2968771.png)
1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.
Mode of Action
This compound interacts with the Dopamine D2 receptor as a selective inhibitor . By inhibiting this receptor, it can modulate the dopaminergic signaling pathways in the brain.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. Alterations in these pathways can lead to various central nervous system disorders .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibitory effect on the Dopamine D2 receptor. This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders associated with this pathway .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a selective inhibitor of the Dopamine D2 receptor . This implies that it could interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.
Cellular Effects
Given its potential role as a Dopamine D2 receptor antagonist , it could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its potential role as a Dopamine D2 receptor antagonist suggests that it may exert its effects at the molecular level by binding to the D2 receptor, inhibiting its activity, and thereby altering gene expression .
Properties
IUPAC Name |
1-cyclohexyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h4-5,8-13H,1-3,6-7H2,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANOEWDXAKJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE](/img/structure/B2968688.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)
![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2968695.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B2968696.png)
![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2968703.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2968705.png)

![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2968711.png)
